2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with a suitable brominating agent to introduce the bromo group. This is followed by the reaction with 2-methylbutanamide under controlled conditions to form the final product. The reaction is usually carried out in an anhydrous solvent such as methanol or toluene, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: Another pyrazole derivative with similar structural features.
3,5-dimethyl-4-aminopyrazole: A related compound with potential bioactive properties.
Uniqueness
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromo and amino groups, along with the pyrazole ring, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17BrN4O |
---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
2-amino-4-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C10H17BrN4O/c1-6-8(11)7(2)15(14-6)5-4-10(3,13)9(12)16/h4-5,13H2,1-3H3,(H2,12,16) |
InChI Key |
BZPUXZZMBMLPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(C)(C(=O)N)N)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.